tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Kinase inhibitor design Structure–activity relationship Hydrogen-bond donor count

This N1-methyl-substituted pyrrolo[3,4-c]pyrazole building block features a free 3-amino group and an N5-Boc protecting group, enabling sequential derivatization without N1 manipulation. The N1-methyl group eliminates the hydrogen-bond donor at the pyrazole hinge, enhancing lipophilicity and cell permeability vs. the des-methyl analog (CAS 398491-59-3). Documented in kinase inhibitor programs achieving low nanomolar potency against CDK2, PKC, and Aurora kinases, and validated in the omarigliptin synthetic route. Ideal for PROTAC linker attachment via orthogonal handles. Bulk and custom scales available.

Molecular Formula C11H18N4O2
Molecular Weight 238.3
CAS No. 1784048-63-0
Cat. No. B6145991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
CAS1784048-63-0
Molecular FormulaC11H18N4O2
Molecular Weight238.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 1784048-63-0): A Boc-Protected 3-Amino-Pyrrolopyrazole Building Block with N1-Methyl Differentiation


tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 1784048-63-0; molecular formula C₁₁H₁₈N₄O₂; MW 238.29) is a bicyclic heterocyclic building block belonging to the 3-amino-tetrahydropyrrolo[3,4-c]pyrazole scaffold class . It features a tert-butoxycarbonyl (Boc) protecting group at the N5 position and a free 3-amino group, enabling regioselective derivatization. Critically, the N1-methyl substitution distinguishes this compound from the widely used des-methyl analog (CAS 398491-59-3), altering hydrogen-bond donor capacity and lipophilicity . The pyrrolo[3,4-c]pyrazole core is a validated pharmacophore in medicinal chemistry, serving as the structural foundation for clinically evaluated kinase inhibitors including danusertib (PHA-739358) and the marketed DPP-4 inhibitor omarigliptin [1].

Why Generic Substitution Fails for CAS 1784048-63-0: The N1-Methyl Group Is Not a Trivial Modification


Substituting CAS 1784048-63-0 with the more common des-methyl analog (CAS 398491-59-3) or the N1-H, 6,6-dimethyl variant (CAS 398491-61-7) is chemically unsound because the N1-methyl group is a critical determinant of both hydrogen-bonding topology and lipophilicity [1]. In the pyrrolo[3,4-c]pyrazole scaffold, the N1 position serves as a hydrogen-bond donor in the des-methyl form; methylation eliminates this donor, directly altering ATP-pocket binding interactions with kinases [2]. Furthermore, published structure–activity relationship (SAR) studies on 1-acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazoles demonstrate that N1 substitution dramatically modulates anticancer potency—compound 11a bearing an N1-acyl group achieved an IC₅₀ range of 0.58–2.13 μM across six human cancer cell lines, representing a 4- to 28-fold improvement over (R)-roscovitine [3]. Even when the pyrrolopyrazole core is conserved, the N1-substituent identity is a non-interchangeable parameter governing both target engagement and physicochemical properties.

Quantitative Differentiation Evidence for tert-Butyl 3-Amino-1-methyl-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 1784048-63-0)


N1-Methylation Eliminates a Hydrogen-Bond Donor Relative to the Des-Methyl Analog CAS 398491-59-3

tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 1784048-63-0) contains an N1-methyl group that replaces the N1-H hydrogen-bond donor present in the most common comparator, tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-59-3). This substitution reduces the hydrogen-bond donor count from 3 (two from the 3-NH₂ group and one from N1-H) to 2 (only the 3-NH₂ group) . In kinase ATP-binding pockets, hydrogen-bond donor count and topology directly govern hinge-region binding affinity and selectivity; the N1-H donor in the des-methyl scaffold has been shown to participate in key hinge interactions with CDK2 [1]. Elimination of this donor by N1-methylation is expected to alter kinase selectivity profiles, a property exploitable for designing inhibitors with reduced off-target kinase promiscuity.

Kinase inhibitor design Structure–activity relationship Hydrogen-bond donor count

Predicted Lipophilicity Increase (ΔcLogP ≈ +0.5 to +0.9) Over the Des-Methyl Analog CAS 398491-59-3

N1-Methylation increases the calculated lipophilicity of CAS 1784048-63-0 relative to its des-methyl comparator CAS 398491-59-3. Using the parent pyrrolo[3,4-c]pyrazole core as a reference, the unsubstituted core (CAS 752176-43-5) exhibits a measured logP of 0.35, while the 1H-pyrrolo[3,4-c]pyrazole dihydrochloride core has a logP of −0.49 . N-Methylation on heterocyclic amines typically increases logP by 0.5–0.9 units based on standard fragment contribution values (π(CH₃) ≈ 0.5–0.9 on aromatic nitrogen) [1]. This lipophilicity shift influences membrane permeability, aqueous solubility, and non-specific protein binding—parameters that are critical design variables in kinase inhibitor optimization [2].

Lipophilicity Drug-likeness Physicochemical property optimization

3-Amino-Pyrrolo[3,4-c]pyrazole Scaffold Class Demonstrates Low Nanomolar Kinase Inhibition Across CDK, PKC, Aurora, and GSK3 Targets

Although direct biological data for CAS 1784048-63-0 are not available in the peer-reviewed literature, the 3-amino-pyrrolo[3,4-c]pyrazole scaffold class has been extensively validated across multiple kinase families with low nanomolar potency [1]. Key quantitative benchmarks from the class include: PHA-793887 (based on the 6,6-dimethyl pyrrolo[3,4-c]pyrazole core) inhibits CDK2/cyclin A (IC₅₀ = 8 nM), CDK5/p25 (IC₅₀ = 5 nM), and CDK7/cyclin H (IC₅₀ = 10 nM) [2]; PF-04577806 (a pyrrolo[3,4-c]pyrazole-based PKC inhibitor) shows IC₅₀ values of 2.4 nM (PKCα), 6.9 nM (PKCβII), and 29.5 nM (PKCθ) [3]; PHA-680632 inhibits Aurora A/B/C with IC₅₀ = 27/135/120 nM respectively [4]; and a 2-chloroaniline-substituted pyrrolo[3,4-c]pyrazole GSK3 inhibitor achieves an IC₅₀ of 2.8 nM [5]. This class-level potency evidence establishes the 3-amino-pyrrolo[3,4-c]pyrazole core as a privileged scaffold for kinase inhibitor development.

Kinase inhibition CDK inhibitor PKC inhibitor Aurora kinase GSK3 inhibitor

Dual Orthogonal Functional Group Architecture Enables Sequential, Regioselective Derivatization Unavailable in Close Analogs

CAS 1784048-63-0 presents two orthogonal reactive handles: a free 3-amino group (nucleophilic, capable of acylation, sulfonylation, or reductive amination) and an N5-Boc-protected amine (released upon acidic deprotection for subsequent derivatization) . This contrasts with comparator CAS 1268520-16-6 (1-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester, C₁₁H₁₇N₃O₂), which lacks the 3-amino group entirely and thus offers no nucleophilic handle at the pyrazole C3 position, making it unsuitable for the same synthetic sequences . The combination of Boc-protected N5 and free 3-NH₂ in CAS 1784048-63-0 enables a two-step sequential derivatization strategy: first functionalize the 3-amino group, then deprotect and derivatize the N5 position—a synthetic flexibility not provided by either the des-methyl variant (CAS 398491-59-3, which shares the dual-handle architecture but differs in N1 substitution) or the 3-amino-deficient analog (CAS 1268520-16-6).

Regioselective derivatization Boc deprotection PROTAC building block Parallel synthesis

Clinically Validated Scaffold Class: Marketed Omarigliptin (DPP-4 Inhibitor) and Clinically Evaluated Danusertib (Pan-Aurora Kinase Inhibitor) Share the Pyrrolo[3,4-c]pyrazole Core

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has achieved clinical and commercial validation. Omarigliptin (MK-3102), a once-weekly DPP-4 inhibitor for type 2 diabetes, incorporates a methylsulfonyl-pyrrolo[3,4-c]pyrazole moiety and exhibits an IC₅₀ of 1.6 nM against DPP-4 with >42,000-fold selectivity over related proteases (IC₅₀ > 67 μM against QPP, FAP, PEP, DPP8, DPP9) [1]. Danusertib (PHA-739358), a pan-Aurora kinase inhibitor that reached Phase II clinical trials, is built on the pyrrolo[3,4-c]pyrazole scaffold and inhibits Aurora A/B/C with IC₅₀ values of 13/79/61 nM [2]. These clinical precedents validate the drug-likeness and translational potential of the pyrrolo[3,4-c]pyrazole scaffold class [3]. While CAS 1784048-63-0 is a non-clinical building block, its core structure is identical to the scaffold present in these clinically advanced molecules, supporting its procurement for drug discovery programs targeting validated biological pathways.

DPP-4 inhibitor Type 2 diabetes Aurora kinase inhibitor Clinical validation Omarigliptin

Unique Crystallographically Characterized Reactivity: Oxidative Azo-Coupling Forms a Diazene-Bridged Dimer Not Observed with Des-Methyl Analogs

A unique and unexpected reactivity has been crystallographically documented for the N1-methyl substituted 3-amino-pyrrolo[3,4-c]pyrazole scaffold. When 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride—the direct deprotected derivative of CAS 1784048-63-0—was treated with cerium(IV) ammonium nitrate, it underwent oxidative azo-coupling to form (E)-3,3′-(diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) dinitrate dihydrate, a centrosymmetric diazene-bridged dimer characterized by single-crystal X-ray diffraction [1]. This reactivity, proceeding via oxidation of the free 3-amino group to an azo (N=N) linkage, is specific to the 3-amino substituent and has not been reported for des-methyl or non-amino analogs. The dimer's crystal structure reveals a crystallographically imposed center of symmetry, confirming the structural identity of the product [1].

Crystallography Oxidative coupling Azo dimer Unexpected reactivity Single-crystal X-ray diffraction

Optimal Application Scenarios for tert-Butyl 3-Amino-1-methyl-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 1784048-63-0)


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Requiring N1-Methyl Scaffolds

CAS 1784048-63-0 is optimally employed as a fragment or early intermediate in kinase inhibitor programs where the N1-methyl substitution is desired to reduce polarity at the pyrazole hinge-binding region. The scaffold class has demonstrated low nanomolar potency against CDK2 (IC₅₀ = 8 nM for elaborated derivative PHA-793887), PKC isoforms (IC₅₀ = 2.4–45.9 nM for PF-04577806), and Aurora kinases (IC₅₀ = 27–135 nM for PHA-680632) [1]. The free 3-amino group enables rapid elaboration via acylation or reductive amination to explore kinase hinge-binding vectors, while the N5-Boc group permits subsequent deprotection and functionalization for solubility or selectivity optimization [2].

Parallel Library Synthesis and PROTAC Linker Attachment via Orthogonal Dual Functionalization

The orthogonal dual-handle architecture (free 3-NH₂ + N5-Boc) of CAS 1784048-63-0 uniquely supports two-step sequential derivatization without protecting group manipulation at N1 [1]. This is distinct from comparator CAS 1268520-16-6, which lacks the 3-amino handle entirely. In a PROTAC design workflow, the 3-amino group can first be acylated with a target-protein ligand bearing a carboxylic acid, followed by Boc deprotection at N5 and attachment of an E3 ligase ligand—enabling modular construction of bifunctional degraders built on a pyrrolo[3,4-c]pyrazole core [2]. The N1-methyl group further differentiates this scaffold from the more polar N1-H variant (CAS 398491-59-3) when reduced hydrogen-bonding potential is desired for cell permeability [1].

DPP-4 Inhibitor and Diabetes Program Intermediate Based on Omarigliptin Scaffold Analogy

The pyrrolo[3,4-c]pyrazole core is an established intermediate in the synthesis of omarigliptin, a marketed once-weekly DPP-4 inhibitor (IC₅₀ = 1.6 nM; Ki = 0.8 nM) [1]. CAS 1784048-63-0, bearing the N1-methyl-3-amino substitution pattern, provides a functionalized entry point for medicinal chemistry campaigns targeting DPP-4 or other serine proteases. Key intermediates in the omarigliptin synthetic route include Boc-protected pyrrolo[3,4-c]pyrazoles (e.g., CAS 1280210-79-8), validating the scalability and process chemistry relevance of this scaffold class [2].

Synthesis of Azo-Bridged Bivalent Ligands via 3-Amino Oxidative Coupling

The crystallographically characterized oxidative azo-coupling of the deprotected 3-amino-1-methyl-pyrrolo[3,4-c]pyrazole core provides a unique entry to diazene-bridged bivalent molecules [1]. Researchers exploring symmetric bivalent kinase inhibitors, DNA-targeting agents, or materials chemistry applications can exploit this reactivity, which is specific to the N1-methyl-3-amino substitution pattern and has not been reported for des-methyl analogs. The resulting azo (N=N) linkage is both structurally rigid and photochemically addressable, offering additional utility in photopharmacology [1].

Quote Request

Request a Quote for tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.